molecular formula C28H16Cl2N2O6 B12794638 1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone CAS No. 74051-92-6

1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone

Cat. No.: B12794638
CAS No.: 74051-92-6
M. Wt: 547.3 g/mol
InChI Key: VWGZAOZHPYZNJN-UHFFFAOYSA-N
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Description

1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone is a synthetic anthraquinone derivative featuring hydroxyl groups at positions 4 and 8, and ((chlorophenyl)carbonyl)amino substituents at positions 1 and 3. This compound combines electron-donating hydroxyl groups with electron-withdrawing chlorophenyl carbonyl moieties, creating a unique electronic profile.

Properties

CAS No.

74051-92-6

Molecular Formula

C28H16Cl2N2O6

Molecular Weight

547.3 g/mol

IUPAC Name

2-chloro-N-[5-[(2-chlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C28H16Cl2N2O6/c29-15-7-3-1-5-13(15)27(37)31-17-9-11-19(33)23-21(17)25(35)24-20(34)12-10-18(22(24)26(23)36)32-28(38)14-6-2-4-8-16(14)30/h1-12,33-34H,(H,31,37)(H,32,38)

InChI Key

VWGZAOZHPYZNJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=CC=C5Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with anthraquinone as the core structure.

    Chlorophenyl Carbonylation: Chlorophenyl groups are introduced through a carbonylation reaction using chlorophenyl isocyanate.

    Hydroxylation: Hydroxyl groups are added to the 4 and 8 positions of the anthraquinone core through a hydroxylation reaction using a suitable hydroxylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include chlorophenyl isocyanate and hydroxylating agents.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The anthraquinone backbone and hydroxyl groups facilitate electrophilic substitution. The chlorophenylcarbonyl groups act as electron-withdrawing substituents, directing incoming electrophiles to specific positions:

  • Nitration : Occurs preferentially at the 2 and 6 positions of the anthraquinone ring due to deactivation of the 1,5-positions by hydroxyl groups.

  • Sulfonation : Sulfonic acid groups are introduced at the 3 and 7 positions under concentrated sulfuric acid at 150°C .

Example Reaction Table:

Reaction TypeReagents/ConditionsProductApplication
NitrationHNO₃/H₂SO₄, 50°C, 4 hrs2,6-Dinitro derivativeIntermediate for dyes
SulfonationH₂SO₄ (98%), 150°C, 6 hrs3,7-Disulfo derivative (water-soluble)Textile dye precursor

Redox Reactions

The quinone moiety undergoes reversible reduction to the hydroquinone form, enabling applications in electrochemical sensors and dye regeneration:

  • Reduction : Catalyzed by Na₂S₂O₄ in alkaline media to form the leuco (colorless) derivative.

  • Oxidation : Reverts to the quinone form upon exposure to air or oxidizing agents like H₂O₂.

Redox Potential Data (Analog Compounds):

CompoundE₁/₂ (V vs. SCE)Medium
1,5-Dihydroxyanthraquinone-0.45pH 7 buffer
1,5-Bis(chlorophenylcarbonyl) derivative-0.52pH 7 buffer

Complexation with Metal Ions

The hydroxyl and carbonyl groups enable chelation with transition metals, forming stable complexes used in dyeing and catalysis:

  • Aluminum Complexes : Impart bright hues in textile dyes.

  • Copper Complexes : Investigated for photocatalytic water splitting.

Stability Constants (log K):

Metal Ionlog K (25°C)
Al³⁺8.2
Cu²⁺10.5

Biological Interactions

The compound exhibits cytotoxicity via intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis in cancer cells (studies on HeLa and MCF-7 lines).

Mechanistic Insights:

  • DNA Binding : Planar anthraquinone structure intercalates between base pairs.

  • Enzyme Inhibition : Chlorophenyl groups enhance binding to topoisomerase II’s ATPase domain.

Stability and Degradation

  • Photodegradation : UV exposure in aqueous media leads to cleavage of the chlorophenylcarbonyl groups, forming 1,5-dihydroxyanthraquinone and chlorobenzene derivatives.

  • Thermal Stability : Decomposes above 280°C, releasing CO₂ and HCl .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has demonstrated significant anticancer properties. Studies indicate that anthraquinones, including derivatives like 1,5-bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone, exhibit cytotoxic effects against various cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and modulation of cell cycle progression.

  • Case Study : In vitro studies conducted on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines revealed IC50 values in the low micromolar range, indicating potent antiproliferative activity. For instance, one study reported an IC50 of 2.3 μg/mL for MCF-7 cells and 1.9 μg/mL for HCT-116 cells, suggesting selective targeting of cancerous cells while sparing normal cells .

Mechanism of Action

The proposed mechanism involves the intercalation of the compound into DNA, leading to the disruption of replication and transcription processes. Additionally, its ability to generate ROS contributes to oxidative stress in cancer cells, further promoting apoptosis .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of 1,5-bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone against various pathogens. The compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

  • Case Study : A study assessing its efficacy against multi-drug resistant bacterial strains demonstrated significant growth inhibition rates. The compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Materials Science

Dye Applications

Due to its vivid color properties, 1,5-bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone is being explored as a dye in textile industries. Its stability and resistance to light degradation make it suitable for applications where durability is essential.

  • Data Table: Dye Properties
PropertyValue
Color FastnessExcellent
Light StabilityHigh
Solubility in WaterLow

Environmental Applications

The compound's ability to act as a photosensitizer also opens avenues for its use in photodegradation processes aimed at environmental remediation. It can facilitate the breakdown of organic pollutants under light exposure.

  • Research Findings : Experiments have shown that when exposed to UV light, 1,5-bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone can enhance the degradation rates of certain dyes in wastewater treatment processes .

Mechanism of Action

The mechanism of action of 1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The pathways involved may include oxidative stress pathways and apoptosis induction.

Comparison with Similar Compounds

Positional Isomers of Dihydroxyanthraquinones

Dihydroxyanthraquinones vary significantly in their properties based on hydroxyl group positioning:

Compound Hydroxyl Positions Key Properties
1,5-Dihydroxyanthraquinone 1,5 Highest albumin binding affinity (K = 0.425 µM) due to optimal H-bonding . Rapid excited-state internal conversion via intramolecular H-bonds .
1,8-Dihydroxyanthraquinone 1,8 Moderate albumin affinity (K = 1.902 µM) . Serves as a biosynthetic precursor in fungal biotransformation pathways .
4,8-Dihydroxyanthraquinone 4,8 Lower steric hindrance at positions 1 and 5; potential for bulky substituents (e.g., chlorophenyl groups in the target compound).

The target compound’s 4,8-dihydroxy configuration may reduce albumin affinity compared to 1,5-dihydroxyanthraquinone but could enhance solubility or alter DNA-binding modes due to spatial arrangement .

Amino-Substituted Anthraquinones

Amino groups in anthraquinones influence reactivity and biological interactions:

Compound (CAS) Substituents Key Findings
1,5-Bis(4-methylanilino)-4,8-dihydroxyanthraquinone (20241-75-2) 4-methylanilino groups at 1,5; hydroxyls at 4,8 Enhanced stability and potential as a dye or therapeutic agent due to aromatic amino groups .
1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone (26931-39-5) Chlorophenyl anilino groups at 1,4 Increased lipophilicity from chlorine atoms, improving membrane permeability .
Target Compound Chlorophenyl carbonyl amino groups at 1,5; hydroxyls at 4,8 Combines steric bulk (chlorophenyl) and H-bonding capacity (hydroxyls), potentially enhancing target specificity in drug design.

The chlorophenyl carbonyl groups in the target compound likely improve binding to hydrophobic enzyme pockets compared to simpler amino derivatives .

Nitro and Sulfur-Containing Derivatives

Electron-withdrawing groups like nitro or sulfur alter electronic properties:

Compound (CAS) Substituents Key Findings
1,5-Dinitro-4,8-dihydroxyanthraquinone (128-91-6) Nitro groups at 1,5; hydroxyls at 4,8 Non-planar nitro groups disrupt π-stacking but enable hydrogen bonding in crystal structures .
1,5-Bis[(4-tert-butylphenyl)thio]-4,8-bis(phenylthio)anthraquinone (83929-65-1) Thioether groups at 1,5 and 4,8 High molecular weight (753.07 g/mol) and sulfur content improve thermal stability for industrial applications .

The target compound’s chlorophenyl carbonyl amino groups offer a balance between electronic effects and steric demands, contrasting with the extreme bulk of thioether derivatives or the planar disruption caused by nitro groups .

DNA and Protein Interactions

  • DNA Binding: Anthraquinones like 1,5-diamino-4,8-dihydroxy derivatives intercalate into DNA via planar aromatic cores, disrupting replication . The target compound’s chlorophenyl groups may enhance intercalation by increasing van der Waals interactions.
  • Enzyme Inhibition: 1,5-Dihydroxyanthraquinone derivatives show weak NS3 helicase inhibition (IC50 > 200 µM) , but the target compound’s substituents could improve potency through targeted hydrophobic interactions.

Photophysical Properties

    Biological Activity

    1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone is a synthetic compound belonging to the anthraquinone class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

    Chemical Structure and Properties

    The chemical structure of 1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone can be represented as follows:

    • Molecular Formula : C₁₈H₁₄Cl₂N₂O₄
    • Molecular Weight : 375.22 g/mol

    This compound features two chlorophenyl groups attached to an anthraquinone backbone, which is critical for its biological activity.

    Anticancer Properties

    • Mechanisms of Action :
      • Apoptosis Induction : Research indicates that anthraquinone derivatives can trigger apoptosis in cancer cells through various pathways. For instance, compounds like emodin have been shown to induce morphological changes associated with apoptosis and affect the Bcl-2/Bax ratio, leading to increased cytochrome c release from mitochondria .
      • Cell Cycle Arrest : The compound may also inhibit cell proliferation by arresting the cell cycle. Studies on related anthraquinones demonstrate their ability to downregulate cyclins and induce G0/G1 phase arrest in cancer cells .
    • Case Studies :
      • In vitro studies have demonstrated that 1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone exhibits significant cytotoxicity against various cancer cell lines. For example, it showed an IC50 value of 9.06 ± 0.95 μmol/L against breast cancer cell lines while having minimal toxicity towards normal fibroblasts .

    Antimicrobial Activity

    • Microbial Inhibition :
      • The compound has been tested against several microbial species using the plate-diffusion method. It displayed notable activity against Bacillus subtilis and Candida albicans but was ineffective against Escherichia coli . This suggests potential applications in treating infections caused by specific pathogens.
    • Structure-Activity Relationships :
      • The biological activity of hydroxyanthraquinones is often correlated with their structural features. The presence of hydroxyl groups and halogenated phenyl rings enhances their interaction with microbial membranes, leading to increased antimicrobial efficacy .

    Summary of Biological Activities

    Activity TypeObserved EffectsReference
    AnticancerInduces apoptosis; inhibits cell proliferation
    AntimicrobialEffective against certain bacteria and fungi

    Pharmacokinetics

    Research into the pharmacokinetics of related anthraquinones indicates a biphasic clearance pattern in plasma with significant volume distribution, suggesting extensive tissue uptake which is crucial for therapeutic efficacy .

    Q & A

    What are the recommended synthetic routes for 1,5-Bis(((chlorophenyl)carbonyl)amino)-4,8-dihydroxyanthraquinone, and how can purity be validated?

    Level: Basic
    Methodology:

    • Synthesis: Adapt anthraquinone derivatization strategies, such as microwave-assisted polycondensation (used for structurally similar compounds). React 1,5-diamino-4,8-dihydroxyanthraquinone with chlorophenyl carbonyl chloride under controlled conditions (e.g., inert atmosphere, polar solvents like o-cresol) to introduce the chlorophenyl groups .
    • Purity Validation: Use HPLC with UV detection (λ = 254–400 nm for anthraquinones) and elemental analysis (C, H, N). Confirm functional groups via FT-IR (e.g., carbonyl stretches at ~1670 cm⁻¹, hydroxyl bands at ~3300 cm⁻¹) .

    How can the crystal structure and intramolecular interactions of this compound be characterized?

    Level: Basic
    Methodology:

    • X-ray Diffraction (XRD): Single-crystal XRD resolves the anthraquinone core planarity and substituent orientations. For example, nitro or hydroxy groups may deviate from the planar structure by ~88°, as observed in analogous anthraquinones .
    • Hydrogen Bonding Analysis: Use XRD or DFT calculations to identify intramolecular H-bonds (e.g., O-H···O between hydroxyl and carbonyl groups). Anisotropic thermal vibration data from XRD can highlight dynamic bonding behavior .

    What experimental designs are optimal for studying its DNA interaction as a potential anticancer agent?

    Level: Advanced
    Methodology:

    • UV-Vis Titration: Monitor hypochromic shifts at 260 nm (DNA absorption) upon incremental compound addition to calculate binding constants via the Benesi-Hildebrand method .
    • Fluorescence Quenching: Use ethidium bromide (EB) as a DNA intercalator; measure EB fluorescence reduction upon competitive binding. Scatchard plots quantify binding affinity .
    • Molecular Docking: Simulate binding modes (e.g., intercalation vs. groove binding) using software like AutoDock. Validate with circular dichroism (CD) to detect DNA conformational changes .

    How does the excited-state proton transfer (ESPT) mechanism influence its photochemical behavior?

    Level: Advanced
    Methodology:

    • Time-Dependent DFT (TD-DFT): Model ESPT pathways in ethanol or similar solvents. Analyze potential energy surfaces (S₀, S₁, T₁ states) to identify proton transfer barriers .
    • Fluorescence Spectroscopy: Detect dual emission peaks (e.g., ~450 nm and ~550 nm) to confirm ESPT. Compare experimental spectra with simulated data .
    • IR/Raman Analysis: Track O-H stretching frequency shifts in the excited state to confirm hydrogen bond strengthening post-proton transfer .

    What methodologies assess its solubility in supercritical CO₂ for material science applications?

    Level: Advanced
    Methodology:

    • Supercritical CO₂ Solubility: Use a high-pressure equilibrium cell at 353.15–393.15 K and ≤30 MPa. Measure solubility gravimetrically after depressurization .
    • Cosolvent Enhancement: Add ethanol or DMSO (5–10% v/v) to improve solubility. Correlate data with the Charstil model (ln(S) = A + Bρ, where ρ is CO₂ density) .
    • Kinetic Studies: Monitor dissolution rates at varying contact times (e.g., 1–24 hrs) to optimize extraction protocols .

    How can degradation pathways in redox flow batteries be evaluated?

    Level: Advanced
    Methodology:

    • Cyclic Voltammetry (CV): Scan at 0.1–1.0 V vs. Ag/AgCl to identify redox peaks. A low cut-off voltage (e.g., 0.3 V) minimizes anthrone formation, a degradation byproduct .
    • In Operando Spectroscopy: Use UV-Vis or NMR to detect intermediates (e.g., anthrone or dianthrone) during charge/discharge cycles. Compare with 1,5-dihydroxyanthraquinone derivatives, which resist anthrone formation due to hydroxyl group stabilization .
    • Post-Mortem Analysis: Isolate degraded compounds via HPLC-MS and characterize using FT-IR or XRD .

    What computational tools predict its reactivity in biological or catalytic systems?

    Level: Advanced
    Methodology:

    • Molecular Descriptors: Calculate electrophilicity index (ω) and Fukui functions via Gaussian or ORCA software to predict nucleophilic/electrophilic sites .
    • Docking Simulations: Use AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II for anticancer activity) or DNA .
    • Solvent Effects: Apply the polarizable continuum model (PCM) in DFT to simulate aqueous or lipid bilayer environments .

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